REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[F:8].O1CCCC1.C([Li])CCC.C([O:22][B:23](OCCC)[O:24]CCC)CC>CCCCCC>[F:1][C:2]1[C:3]([F:8])=[CH:4][CH:5]=[CH:6][C:7]=1[B:23]([OH:24])[OH:22]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
66 g
|
Type
|
reactant
|
Smiles
|
C(CC)OB(OCCC)OCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(OCCC)(OCCC)OCCC
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at −78° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer, nitrogen inlet and outlet
|
Type
|
CUSTOM
|
Details
|
The reaction flask was flushed with nitrogen and minor flow
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below −70° C
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below −70° C
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture continuously stirred
|
Type
|
CUSTOM
|
Details
|
the room temperature
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
propanol was evaporated
|
Type
|
FILTRATION
|
Details
|
the remaining solid was filtered off
|
Type
|
WASH
|
Details
|
washed out with hexane
|
Type
|
CUSTOM
|
Details
|
recrystalized from water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1F)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47 g | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |